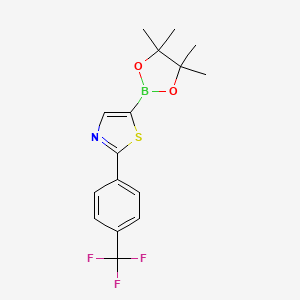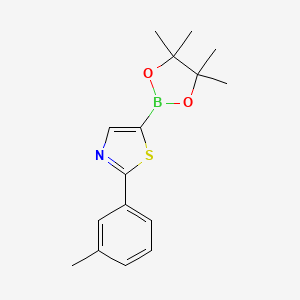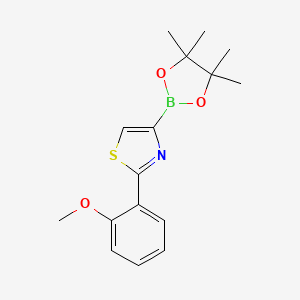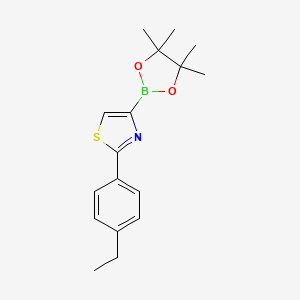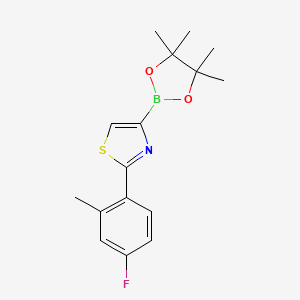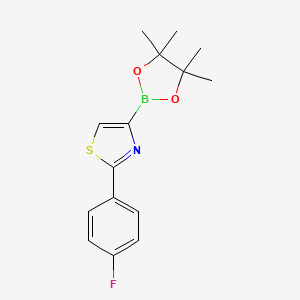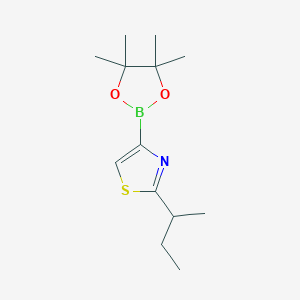
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a variety of different compounds, and it has been used in a number of different biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including polymers and peptides. It has also been used as a reagent in the synthesis of drugs, such as anti-inflammatory agents and antiviral agents. Additionally, it has been used as a ligand in the synthesis of metal complexes and has been used as a reagent in the synthesis of organic compounds.
Mecanismo De Acción
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester acts as a catalyst in the synthesis of a variety of compounds. It is able to form a reversible complex with the substrate, which allows it to catalyze the reaction. This complex is formed by the formation of a covalent bond between the pinacol ester and the substrate, which is then broken by the addition of a base.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, and it has been used to study the effects of various compounds on the activity of proteins. Additionally, it has been used to study the effects of various compounds on the transport of ions across cell membranes, and it has been used to study the effects of various compounds on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of different compounds, and it has a low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is not suitable for use in clinical trials, as it is not approved for use in humans.
Direcciones Futuras
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a number of potential future applications. It could be used to further study the effects of various compounds on the activity of enzymes, proteins, and ion transport across cell membranes. Additionally, it could be used to further study the effects of various compounds on the regulation of gene expression. Furthermore, it could be used to develop new drugs and to develop new catalysts for the synthesis of a variety of compounds. Finally, it could be used to develop new materials for use in laboratory experiments.
Métodos De Síntesis
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 4-trifluoromethylphenylboronic acid, 4-trifluoromethylphenylthiazole, and pinacol. In the first step, 4-trifluoromethylphenylboronic acid and pinacol are reacted in the presence of a base to form the pinacol ester of the boronic acid. This reaction is carried out in a solvent such as tetrahydrofuran and is heated to a temperature of 70°C. In the second step, 4-trifluoromethylphenylthiazole is reacted with the pinacol ester of the boronic acid, in the presence of a base such as sodium hydroxide, to form the desired compound. This reaction is carried out in a solvent such as tetrahydrofuran and is heated to a temperature of 80°C.
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-5-7-11(8-6-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWVNDPVJCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





